molecular formula C7H8O<br>C7H8O<br>CH3C6H4OH B1676322 m-Cresol CAS No. 108-39-4

m-Cresol

Cat. No. B1676322
Key on ui cas rn: 108-39-4
M. Wt: 108.14 g/mol
InChI Key: RLSSMJSEOOYNOY-UHFFFAOYSA-N
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Patent
US09034818B2

Procedure details

An aqueous solution (Stock solution I) of phenol, m-cresol, glycerol and NaCl was prepared together with an aqueous solution (Stock solution II) of LysB29Nε-hexadecandioyl-γ-Glu desB30 human insulin. An aqueous solution (Stock solution III) of citrate (citric acid, monohydrate) was prepared and pH was adjusted to 7.4 using diluted HCl/NaOH. A fraction of Stock solution I was mixed with variable amounts of Stock solution III and a fraction of Stock solution II was added and pH was adjusted to about 7.5. An aqueous 10 mM zinc acetate solution was added in six equal portions, pH was adjusted to 7.4 using diluted HCl/NaOH and the solution was filtered through a 0.22 μm sterile filter.
[Compound]
Name
LysB29Nε-hexadecandioyl-γ-Glu
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
HCl NaOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
HCl NaOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
solution II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[ClH:1].[OH-].[Na+:3].[C:4]1([OH:10])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.O.[C:12]([OH:24])(=[O:23])[CH2:13][C:14]([CH2:19][C:20]([OH:22])=[O:21])([C:16]([OH:18])=[O:17])[OH:15]>C([O-])(=O)C.[Zn+2].C([O-])(=O)C.OCC(CO)O>[C:4]1([OH:10])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH:13]1[C:12]([OH:24])=[CH:4][CH:20]=[CH:19][C:14]=1[CH3:16].[Na+:3].[Cl-:1].[OH2:15].[C:12]([OH:24])(=[O:23])[CH2:13][C:14]([CH2:19][C:20]([OH:22])=[O:21])([C:16]([OH:18])=[O:17])[OH:15] |f:0.1.2,4.5,6.7.8,12.13,14.15|

Inputs

Step One
Name
LysB29Nε-hexadecandioyl-γ-Glu
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
solution II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
OCC(O)CO
Step Two
Name
HCl NaOH
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)(=O)[O-].[Zn+2].C(C)(=O)[O-]
Step Four
Name
HCl NaOH
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Six
Name
solution II
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solution was filtered through a 0.22 μm sterile filter

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)O
Name
Type
product
Smiles
C1=C(C=CC=C1O)C
Name
Type
product
Smiles
[Na+].[Cl-]
Name
Type
product
Smiles
O.C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09034818B2

Procedure details

An aqueous solution (Stock solution I) of phenol, m-cresol, glycerol and NaCl was prepared together with an aqueous solution (Stock solution II) of LysB29Nε-hexadecandioyl-γ-Glu desB30 human insulin. An aqueous solution (Stock solution III) of citrate (citric acid, monohydrate) was prepared and pH was adjusted to 7.4 using diluted HCl/NaOH. A fraction of Stock solution I was mixed with variable amounts of Stock solution III and a fraction of Stock solution II was added and pH was adjusted to about 7.5. An aqueous 10 mM zinc acetate solution was added in six equal portions, pH was adjusted to 7.4 using diluted HCl/NaOH and the solution was filtered through a 0.22 μm sterile filter.
[Compound]
Name
LysB29Nε-hexadecandioyl-γ-Glu
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
HCl NaOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
HCl NaOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
solution II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[ClH:1].[OH-].[Na+:3].[C:4]1([OH:10])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.O.[C:12]([OH:24])(=[O:23])[CH2:13][C:14]([CH2:19][C:20]([OH:22])=[O:21])([C:16]([OH:18])=[O:17])[OH:15]>C([O-])(=O)C.[Zn+2].C([O-])(=O)C.OCC(CO)O>[C:4]1([OH:10])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH:13]1[C:12]([OH:24])=[CH:4][CH:20]=[CH:19][C:14]=1[CH3:16].[Na+:3].[Cl-:1].[OH2:15].[C:12]([OH:24])(=[O:23])[CH2:13][C:14]([CH2:19][C:20]([OH:22])=[O:21])([C:16]([OH:18])=[O:17])[OH:15] |f:0.1.2,4.5,6.7.8,12.13,14.15|

Inputs

Step One
Name
LysB29Nε-hexadecandioyl-γ-Glu
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
solution II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
OCC(O)CO
Step Two
Name
HCl NaOH
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)(=O)[O-].[Zn+2].C(C)(=O)[O-]
Step Four
Name
HCl NaOH
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Six
Name
solution II
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solution was filtered through a 0.22 μm sterile filter

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)O
Name
Type
product
Smiles
C1=C(C=CC=C1O)C
Name
Type
product
Smiles
[Na+].[Cl-]
Name
Type
product
Smiles
O.C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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